molecular formula C16H18N4O3S2 B2623136 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2309187-69-5

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2623136
CAS No.: 2309187-69-5
M. Wt: 378.47
InChI Key: XGPMDFDIGPJGKR-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonation reaction, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Amino Group Addition: The amino group is added through a nucleophilic substitution reaction, often using an amine source like ammonia or an amine derivative.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through a reaction with an appropriate acylating agent, such as acetyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyrimidine groups on biological systems, including their interactions with proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Amino-5-(methylsulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-{[4-Amino-5-(ethylsulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-{[4-Amino-5-(propylsulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The benzenesulfonyl group provides a unique steric and electronic environment, influencing the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c17-15-13(25(22,23)12-6-2-1-3-7-12)10-18-16(19-15)24-11-14(21)20-8-4-5-9-20/h1-3,6-7,10H,4-5,8-9,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPMDFDIGPJGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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